molecular formula C10H12N2O5 B1493257 4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2024316-52-5

4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Cat. No. B1493257
CAS RN: 2024316-52-5
M. Wt: 240.21 g/mol
InChI Key: AUTJXNLNBCUWCX-UHFFFAOYSA-N
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Description

The compound “4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid” is a complex organic molecule. It is related to the class of compounds known as pyrrole carboxylic acids . The IUPAC name for a similar compound is tert-butyl (3aR,6aS)-4,6-dioxohexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for a similar compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)13-4-6-7(5-13)9(15)12-8(6)14/h6-7H,4-5H2,1-3H3,(H,12,14,15)/t6-,7+ .

Scientific Research Applications

Microwave-assisted Synthesis of 4-oxo-2-butenoic Acids

Uguen et al. (2021) explored microwave-assisted synthesis of 4-oxo-2-butenoic acids, which serve as versatile intermediates for further derivatization. This study offers a method for synthesizing related compounds, which might be useful in the context of producing derivatives of the compound (Uguen et al., 2021).

Efficient Synthesis of a Heterobifunctional Coupling Agent

Reddy et al. (2005) described the synthesis of a complex heterobifunctional coupling agent, highlighting a strategy for constructing compounds with specific functionalities for chemoselective conjugation. This could be relevant for attaching functional groups to the core structure of interest (Reddy et al., 2005).

One-pot Synthesis of Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivatives

Shipilovskikh and Rubtsov (2019) reported a one-pot cascade reaction for synthesizing thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are important for PARP inhibitors. This demonstrates the utility of complex reactions for generating biologically relevant compounds, possibly related to the synthesis or modification of the target compound (Shipilovskikh & Rubtsov, 2019).

Interaction of 3H-furan-2-ones and 4-oxobutanoic acids

Amalʼchieva et al. (2022) explored the interaction between 3H-furan-2-ones and 4-oxobutanoic acids, leading to the formation of complex structures. This study could provide insights into the reactivity of the core structure or related compounds (Amalʼchieva et al., 2022).

Novel Lipid Hydroperoxide-derived Cyclic Covalent Modification

Oe et al. (2003) identified novel cyclic structures formed from lipid hydroperoxide-derived compounds. Although not directly related, the methodologies and chemical reactivities discussed could be relevant for understanding the behavior of similar compounds in biological contexts (Oe et al., 2003).

properties

IUPAC Name

4-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c13-7(1-2-8(14)15)12-3-5-6(4-12)10(17)11-9(5)16/h5-6H,1-4H2,(H,14,15)(H,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTJXNLNBCUWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CCC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

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